molecular formula C19H19NO3S3 B6122318 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 5879-34-5

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6122318
CAS No.: 5879-34-5
M. Wt: 405.6 g/mol
InChI Key: IZTYOPRYJUSYNG-BOPFTXTBSA-N
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Description

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxyphenyl group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxyphenethylamine with 3-methylthiophene-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to streamline the process and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.

Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are commonly used as antidiabetic agents.

    Thiazoles: Similar in structure but lack the carbonyl group in the ring, leading to different chemical properties.

Uniqueness: The presence of both the dimethoxyphenyl and methylthiophenyl groups in (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties that are not observed in other thiazolidinone derivatives. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S3/c1-12-7-9-25-16(12)11-17-18(21)20(19(24)26-17)8-6-13-4-5-14(22-2)15(10-13)23-3/h4-5,7,9-11H,6,8H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTYOPRYJUSYNG-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361977
Record name ZINC01191411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5879-34-5
Record name ZINC01191411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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